4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one
Description
The compound 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one is a triazine derivative characterized by a 1,3,5-triazin-2-one core with diethylamino and propylamino substituents at positions 4 and 6, respectively. These compounds are primarily used as herbicides or intermediates in agrochemical synthesis, with variations in substituents influencing their physicochemical properties, environmental persistence, and toxicity .
Properties
CAS No. |
646068-78-2 |
|---|---|
Molecular Formula |
C10H19N5O |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(diethylamino)-6-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H19N5O/c1-4-7-11-8-12-9(14-10(16)13-8)15(5-2)6-3/h4-7H2,1-3H3,(H2,11,12,13,14,16) |
InChI Key |
VUMXQHPFIVXMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=O)N1)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through nucleophilic substitution, where the amine groups replace the chlorine atoms on the cyanuric chloride molecule.
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The ethylamino/isopropylamino derivative (CAS 2163-68-0) exhibits extremely low water solubility (0.0001 g/L at 2°C), which may limit its mobility in aquatic environments but enhance soil adsorption . Diethylamino and propylamino groups (hypothetical target compound) would likely further reduce solubility compared to ethylamino analogs due to increased hydrophobicity.
Environmental Impact: The tert-butyl/ethylamino analog (CAS unspecified) met stringent ecotoxicological criteria (persistence, bioaccumulation, toxicity) in the Danube River survey, suggesting similar triazines require rigorous environmental monitoring . PNEC (Predicted No-Effect Concentration) values for such compounds are derived from databases like NORMAN, emphasizing the need for expert validation of ecological thresholds .
Applications: Ethylamino/isopropylamino derivatives are common metabolites of chloro-triazine herbicides (e.g., atrazine), formed via hydrolysis or microbial degradation . Cyclopropylamino analogs (e.g., CAS 39095-16-4) are intermediates in synthesizing herbicides like cyprazine, which target broadleaf weeds .
Research Findings and Ecotoxicological Considerations
- Degradation Pathways: Hydroxy-triazines, such as 2-hydroxyatrazine (CAS 2163-68-0), are degradation products of chloro-triazines.
- Diethylamino groups (hypothetical compound) could exacerbate toxicity due to higher lipophilicity, though specific data are lacking.
- Regulatory Status: Triazines with nano-scale formulations (e.g., tris-biphenyl triazine) are restricted in cosmetics due to uncertainties about nanomaterial safety, underscoring regulatory scrutiny of triazine derivatives .
Biological Activity
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one is a synthetic compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. With a molecular formula of C₁₀H₁₉N₅O and a molecular weight of approximately 225.29 g/mol, this compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its diverse biological properties.
The compound features a triazine ring substituted with diethylamino and propylamino groups, which contribute to its reactivity and biological interactions. Synthesis typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions, often utilizing organic solvents like dichloromethane at low temperatures to ensure selectivity in product formation.
Biological Activity Overview
Research indicates that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of triazines can induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting programmed cell death .
- Antimicrobial Activity : Similar compounds within the triazine family have demonstrated antimicrobial properties, suggesting that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one may also possess such activity. This is particularly relevant in the context of developing new antibiotics.
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, which could lead to therapeutic applications in treating diseases where specific enzyme activities are dysregulated .
The mechanism underlying the biological activity of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets within cells. It is believed to act primarily as an enzyme inhibitor by binding to active sites on target enzymes, thereby obstructing their catalytic functions. This inhibition can trigger various downstream effects depending on the enzyme involved .
Anticancer Activity
A study evaluating the antiproliferative effects of triazine derivatives revealed that compounds similar to 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibited significant inhibition of tumor cell growth in vitro. For instance, derivatives were tested against multiple cancer cell lines (e.g., MGC-803, EC-109) using the MTT assay, showing varying degrees of effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) against MGC-803 | IC50 (µM) against EC-109 | IC50 (µM) against PC-3 |
|---|---|---|---|
| 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one | TBD | TBD | TBD |
| 5-FU | 9.79 | 56.20 | 12.87 |
Note: TBD = To Be Determined based on further studies.
Antimicrobial Studies
In preliminary studies assessing antimicrobial activity, triazine derivatives showed promise in inhibiting bacterial growth. The specific mechanisms involved may include disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Comparative Analysis with Related Compounds
The following table compares 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 2-Amino-4-(diethylamino)-6-methyl-1,3,5-triazine | Structure TBD | Strong antibacterial activity |
| 4-Amino-6-(isopropylamino)-1,3,5-triazine | Structure TBD | Higher solubility in organic solvents |
| 2-Mercapto-4-amino-6-propylthio-1,3,5-triazine | Structure TBD | Unique antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
